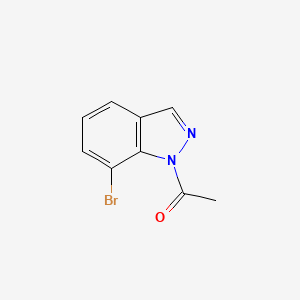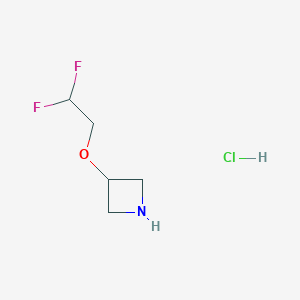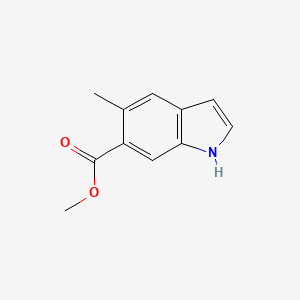
methyl 5-methyl-1H-indole-6-carboxylate
概要
説明
Methyl indole-6-carboxylate is a heterocyclic compound . It’s also known as Indole-6-carboxylic acid methyl ester . The empirical formula is C10H9NO2 .
Synthesis Analysis
Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . It can also be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular formula of Methyl indole-6-carboxylate is C10H9NO2 . The SMILES string representation is COC(=O)c1ccc2cc[nH]c2c1 .Chemical Reactions Analysis
Methyl indole-5-carboxylate can be used as a reactant in various chemical reactions such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical and Chemical Properties Analysis
Methyl indole-6-carboxylate appears as white to pale cream to cream to yellow to orange to brown crystals or powder . It has a melting point of 76-80 °C .科学的研究の応用
Synthesis and Conformational Studies
- Methyl 5-methyl-1H-indole-6-carboxylate has been utilized in the synthesis of conformationally constrained tryptophan derivatives. These derivatives include structures like methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, which are designed for peptide/peptoid conformation elucidation studies (Horwell et al., 1994).
Synthesis of Dibromoindoles
- The compound has been used in the regioselective dibromination of methyl indole-3-carboxylate, leading to methyl 5,6-dibromoindole-3-carboxylate. This process is important for the synthesis of natural and non-natural 5,6-dibromoindole derivatives, including compounds like meridianin F (Parsons et al., 2011).
Synthesis of Indole Derivatives with Triazole Units
- Novel indole derivatives containing 1,2,4-triazole Schiff base units have been synthesized using this compound as a starting material. These compounds have shown inhibitory activity against bacteria like Escherichia coli and Staphylococcus aureus (Liu Xing-l, 2014).
Spectroscopic and Computational Studies
- This compound has been a subject in spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) and computational studies, focusing on its potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Synthesis of HIV NNRTI Candidate
- It's also involved in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).
Safety and Hazards
将来の方向性
Indoles are a significant heterocyclic system in natural products and drugs. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
作用機序
Target of Action
Methyl 5-methyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, resulting in diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. Indole derivatives have shown various biological activities, suggesting they can induce a range of molecular and cellular effects . .
生化学分析
Biochemical Properties
Methyl 5-methyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling molecules, leading to changes in gene expression and metabolic flux . These effects are essential for exploring the compound’s potential in treating diseases and disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . Understanding these mechanisms is vital for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation, influencing their efficacy and safety in long-term applications . These temporal effects are important for optimizing the use of this compound in research and therapeutic settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed. For instance, indole derivatives can exhibit dose-dependent effects on cellular and metabolic processes . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . Investigating these pathways is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding these transport and distribution mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . Investigating these localization mechanisms is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
methyl 5-methyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-3-4-12-10(8)6-9(7)11(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFDJMZPCVKDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)OC)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


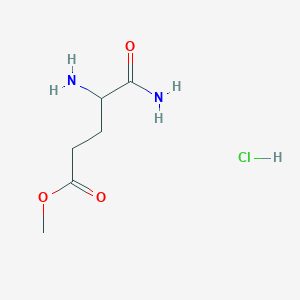
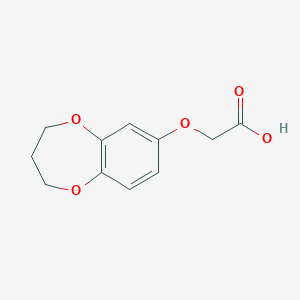
![1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone](/img/structure/B1431397.png)
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene](/img/structure/B1431398.png)
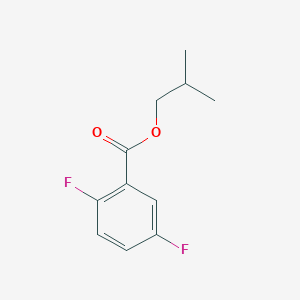
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one](/img/structure/B1431403.png)
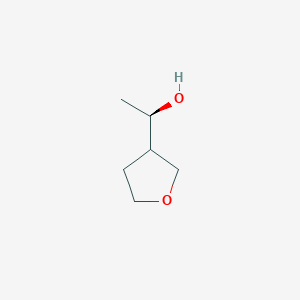
![3-[(3-Nitro-2-pyridinyl)amino]propanenitrile](/img/structure/B1431406.png)
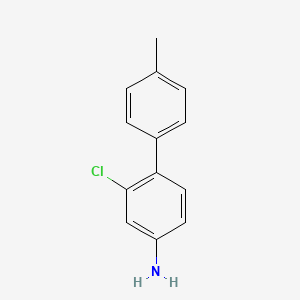
![2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride](/img/structure/B1431411.png)
